molecular formula C7H8ClNO B1294355 2-Chloro-5-methoxyaniline CAS No. 2401-24-3

2-Chloro-5-methoxyaniline

Cat. No. B1294355
CAS RN: 2401-24-3
M. Wt: 157.6 g/mol
InChI Key: GBOUQGUQUUPGLO-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxyaniline is a chemical compound that is not directly mentioned in the provided papers, but its structural relatives and synthesis methods are discussed. The compound is likely to be an aromatic amine with a methoxy group and a chloro group attached to the benzene ring. This structure suggests that it could be involved in various chemical reactions and possess specific physical and chemical properties that make it of interest in different fields of research, such as materials science, pharmaceuticals, and organic chemistry.

Synthesis Analysis

The synthesis of compounds related to 2-Chloro-5-methoxyaniline involves multiple steps, including cyclization, nitration, chlorination, and substitution reactions. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline starts with 4-methoxyaniline and involves cyclization, nitration, and chlorination steps . Similarly, the synthesis of 3-Methoxy-5-chloro-2,6-dinitropyridine from 3,5-dichloropyridine includes substitution and nitration processes . These methods indicate that the synthesis of 2-Chloro-5-methoxyaniline could potentially be achieved through analogous reactions, starting from suitable precursors and employing appropriate reagents and conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Chloro-5-methoxyaniline has been studied using various spectroscopic techniques. For example, the structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using X-ray crystallography, IR, NMR, and electronic spectroscopy . These techniques provide detailed information about the molecular geometry, functional groups, and electronic properties of the compounds, which are essential for understanding their reactivity and interactions with other molecules.

Chemical Reactions Analysis

The chemical reactivity of methoxyaniline derivatives is influenced by the presence of electron-donating and electron-withdrawing groups on the aromatic ring. For instance, the electropolymerization of 2-methoxyaniline leads to the formation of polymers with phenazinic units at low monomer concentrations . This suggests that 2-Chloro-5-methoxyaniline could also participate in polymerization reactions under certain conditions. Additionally, the charge transfer interaction between 5-amino-2-methoxypyridine and chloranilic acid indicates that methoxyaniline derivatives can form stable complexes with electron acceptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyaniline derivatives are influenced by their molecular structure. For example, the fluorescence properties of N-(3,5-dichlorosalicylidene)-2-methoxyaniline crystals depend on their molecular form and the presence of water of crystallization . The solubility, melting point, and optical properties of these compounds can vary significantly based on their substituents and crystal structure, as demonstrated by the different behaviors of fluorescent and nonfluorescent crystals and the solvent effects on the emission spectra of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile . These findings are relevant for the characterization of 2-Chloro-5-methoxyaniline's properties.

Scientific Research Applications

Improved Synthesis of Related Compounds

2-Chloro-5-methoxyaniline is closely related to 5-Ethylsulfonyl-2-methoxyaniline, which is used in synthesizing various compounds with biological activities targeting kinases. These include VEGFR2 inhibitors and a CLK inhibitor, as well as applications in antimalarials, muscarinic M1 agonists, topoisomerase inhibitors, and utrophin up-regulators. One such compound is also featured in the Protein Database (Hunter Johnson et al., 2022).

Chemical Reactions and Synthesis

2-Chloro-5-methoxyaniline is involved in various chemical reactions, including treatment with cone.H 2 SO 4 to form ring-substituted aminobenzenesulphonic acids. This process involves proton transfer under thermal and microwave irradiations (I. Kapoor et al., 2010).

Chemosensor for Cadmium

A derivative, 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, responds selectively to Cd2+ ions, making it potentially useful for measuring cadmium concentrations in waste effluent streams and food products (L. Prodi et al., 2001).

Environmental Applications

2-Chloro-5-methoxyaniline, as part of methoxyanilines, has significance in environmental science. These compounds are important chemical precursors in dye and pharmaceutical industries, and their wastewater contains high toxicity. Studies have evaluated Fenton-like oxidation for degradation of these compounds, highlighting their environmental impact (N. Chaturvedi & S. Katoch, 2020).

Anti-Corrosion Applications

In a study, polyurethane/poly(2-chloro-5-methoxyaniline) and carbon nano-onion-based nanocomposite were developed for corrosion protection. This study underscores its potential application in protective coatings and materials engineering (Ayesha Kausar, 2018).

Safety And Hazards

2-Chloro-5-methoxyaniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing its dust, fume, gas, mist, or vapors. Use of this chemical should be in a well-ventilated area or outdoors . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .

Future Directions

Different regions exhibit varying performance levels in the 2-Chloro-5-methoxyaniline market, with some holding more potential for future growth due to factors such as resource availability, government support, and market demand . The company has been focusing on expanding its product portfolio and enhancing its distribution network to cater to the growing demand for 2-Chloro-5-methoxyaniline in various industries .

properties

IUPAC Name

2-chloro-5-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOUQGUQUUPGLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178745
Record name 6-Chloro-m-anisidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-methoxyaniline

CAS RN

2401-24-3
Record name 2-Chloro-5-methoxybenzenamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-m-anisidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002401243
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Record name 6-Chloro-m-anisidine
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Record name 6-chloro-m-anisidine
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Record name 6-CHLORO-M-ANISIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
B Barlaam, M Fennell, H Germain, T Green… - Bioorganic & medicinal …, 2005 - Elsevier
… We also prepared the corresponding pyrazine and pyrimidine as other heterocyclic replacements of the 2-chloro-5-methoxyaniline. Chlorination of 35 14 gave the expected pyrazine …
Number of citations: 29 www.sciencedirect.com
A Kausar - Materials Research Innovations, 2018 - Taylor & Francis
… In this study, initially 2-chloro-5-methoxyaniline was in situ polymerized to form a significant polyaniline derivative ie poly(2-chloro-5-methoxyaniline) (PCMANI). Polyurethane (PU) was …
Number of citations: 3 www.tandfonline.com
DH Boschelli, F Ye, YD Wang, M Dutia… - Journal of medicinal …, 2001 - ACS Publications
… When compared to 1a, increased inhibition of Src kinase activity was observed with 1b (IC 50 = 10 nM), which contains a 2-chloro-5-methoxyaniline group at C-4. Combination of the …
Number of citations: 272 pubs.acs.org
B Clifford, P Nixon, C Salt, M Tomlinson - Journal of the Chemical …, 1961 - pubs.rsc.org
… We worked with analytically pure 2-chloro-5-methoxyaniline and yet we could isolate, from the product, 6-methoxy-2,3-diphenylindole which could not have arisen from m-anisidine in …
Number of citations: 0 pubs.rsc.org
V Morisson-Iveson, H Wadsworth, J Passmore… - Tetrahedron …, 2014 - Elsevier
… 2-Chloro-5-methoxyaniline (13) is commercially available and was used as the starting … Attempts to perform the cyclisation, starting with 2-chloro-5-methoxyaniline (13), using the …
Number of citations: 5 www.sciencedirect.com
LF Hennequin, J Allen, J Breed, J Curwen… - Journal of medicinal …, 2006 - ACS Publications
… Subsequent activation of the C-4 position by POCl 3 , followed by the nucleophilic displacement of the intermediate 4-chloroquinazoline with 2-chloro-5-methoxyaniline, led to 46. …
Number of citations: 389 pubs.acs.org
A Begouin, MJRP Queiroz - 2009 - Wiley Online Library
… The aminocarbonylation reaction was also performed on 3-bromobenzo[b]thiophene with 2-chloro-5-methoxyaniline hydrochloride; (hetero)arylamide 11 was obtained in only 30 % …
T Horaguchi, K Hasegawa, E Hasegawa… - Journal of …, 1992 - Wiley Online Library
… nickel gave 2-chloro-5-methoxyaniline 12 [12] in 88% yield. However, this method was not effective for reduction of a large amount of 11 because a long reaction time is necessary for …
Number of citations: 4 onlinelibrary.wiley.com
A Freitag, P Prajwal, A Shymanets… - Journal of medicinal …, 2015 - ACS Publications
… Here, 2-chloro-5-methoxyaniline was activated with the strong non-nucleophilic base Na-HMDS. Fortunately, no second substitution of 2a was observed, probably because the resulting …
Number of citations: 29 pubs.acs.org
LC March, WA Romanchick, GS Bajwa… - Journal of Medicinal …, 1973 - ACS Publications
… Compound 44 was also prepared from 2-chloro-5-methoxyaniline by using the same series of reactions. This scheme is discussed in detail in a previous paper.4 …
Number of citations: 35 pubs.acs.org

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